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molecular formula C5H8O3 B124175 3-Oxopentanoic acid CAS No. 10191-25-0

3-Oxopentanoic acid

Cat. No. B124175
M. Wt: 116.11 g/mol
InChI Key: FHSUFDYFOHSYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187446B2

Procedure details

3-Oxopentanoic acid (II in Scheme 1; Example 1.1; 2 g; 17.2 mmol) was dissolved in 30 ml THF and cooled to 0° C. To the solution, was added dicarbodiimidazole (3.6 g; 22.2 mmol; Aldrich). The reaction mixture was stirred for 18 h at 25° C., neutralized with 2% HCl, extracted with 3×30 ml EtOAc, dried with anhydrous Na2SO4, and evaporated to a white solid. The product was purified via silica chromatography (20% EtOAc in hexanes).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:7][CH3:8])[CH2:3][C:4]([OH:6])=[O:5].Cl>C1COCC1>[CH2:7]([C:2]1[O:5][C:4](=[O:6])[C:3]([C:2](=[O:1])[CH2:7][CH3:8])=[C:4]([OH:5])[CH:3]=1)[CH3:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O=C(CC(=O)O)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 h at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution, was added dicarbodiimidazole (3.6 g; 22.2 mmol; Aldrich)
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×30 ml EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to a white solid
CUSTOM
Type
CUSTOM
Details
The product was purified via silica chromatography (20% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)C1=CC(=C(C(O1)=O)C(CC)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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